1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDQZKNUWVVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4-difluoroaniline in the presence of a base, followed by the addition of phosgene or a phosgene equivalent to form the urea linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby improving the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that is primarily used in pharmaceutical research and development for drug design and synthesis because of its unique chemical structure and potential biological activities. It has a molecular formula of C₉H₉ClF₂N₂O and a molecular weight of 234.63 g/mol. The compound features a urea functional group and is characterized by the presence of both chloroethyl and difluorophenyl substituents.
Scientific Research Applications
N-Phenyl-N′-(2-chloroethyl)urea (CEU) is a class of antimicrotubule agent. It can acylate Glu198 of β-tubulin, an amino acid located in a pocket adjacent to the C-BS . The acylation of Glu198 leads to microtubule depolymerization, hypoacetylation of Lys40 on α-tubulin, cytoskeleton disruption, and anoikis .
Pharmaceutical Research and Development
This compound is used in pharmaceutical research and development .
- Drug design and synthesis The compound's unique structure and potential biological activities make it suitable for drug design and synthesis.
- Anti-cancer applications Research indicates that this compound exhibits significant biological activity, particularly in anti-cancer applications. Its structure allows it to interact with biological targets such as enzymes involved in cell proliferation. The difluorophenyl group enhances its potency by increasing lipophilicity and improving binding affinity to target proteins. Studies have shown that compounds of this nature can inhibit tumor growth in various cancer cell lines.
- Molecular hybrids The N-phenyl-N′-(2-chloroethyl)urea pharmacophore moiety of CEU might be a bioisosteric equivalent to the trimethoxyphenyl ring of CA-4 and several other drugs binding to the C-BS .
Agrochemicals
This compound is used in Agrochemicals .
Organic Synthesis
This compound is used in Organic Synthesis .
Reactivity
The reactivity of this compound can be attributed to its electrophilic chloroethyl group, which can undergo nucleophilic substitution reactions. Additionally, the urea moiety can participate in various reactions.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often employ techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Additional Applications
This compound is also used in:
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Table 1: Structural Comparison of Urea Derivatives
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| 1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea | 2-Chloroethyl, 2,4-difluorophenyl | Urea, halogenated alkyl/aryl |
| 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea | 3-Chlorophenyl, 2,4-dichlorophenyl | Urea, polychlorinated aryl |
| 1-(2,4-Difluorophenyl)-3-(1-methylindol-3-yl)urea | 2,4-Difluorophenyl, 1-methylindole | Urea, fluorinated aryl, indole |
| Chloroethylnitrosoureas (e.g., BCNU) | Nitroso group, chloroethyl, cyclohexyl | Nitrosourea, alkylating agent |
Key Observations :
- Chloroethyl Group : Present in the target compound and nitrosoureas (e.g., BCNU), this group is associated with DNA alkylation and cross-linking .
- Fluorinated Aryl Groups: The 2,4-difluorophenyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Nitrosoureas : Unlike the target compound, nitrosoureas contain a nitroso group, critical for generating reactive intermediates that cross-link DNA .
Mechanism of Action
- Alkylation vs. Cross-Linking: The target compound’s chloroethyl group may alkylate DNA bases (e.g., guanine N7 or O6 positions), similar to nitrogen mustards . However, nitrosoureas (e.g., BCNU) undergo decomposition to form isocyanates and chloroethylating species, leading to interstrand DNA cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) . DNA cross-linking by nitrosoureas correlates with antitumor activity, while single-strand breaks (SSBs) are linked to mutagenicity .
Role of Fluorine : Fluorine atoms in the 2,4-difluorophenyl group may reduce metabolic degradation and enhance membrane permeability compared to chlorinated analogs .
Table 2: Cytotoxicity and DNA Damage Profiles
Key Findings :
- The target compound lacks the nitroso group required for cross-linking but may still exhibit alkylation-driven cytotoxicity, akin to phenothiazine derivatives .
Physicochemical Properties
- Solubility and Lipophilicity: The 2,4-difluorophenyl group increases hydrophobicity compared to non-fluorinated ureas (e.g., 1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)urea) . This may improve blood-brain barrier penetration, a trait critical for CNS-targeting agents.
Biological Activity
1-(2-Chloroethyl)-3-(2,4-difluorophenyl)urea is a synthetic compound recognized for its significant biological activity, particularly in the field of oncology. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the molecular formula and a molecular weight of 234.63 g/mol. Its structure features a urea functional group, along with chloroethyl and difluorophenyl substituents, which contribute to its reactivity and biological interactions. The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the difluorophenyl moiety enhances lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. It exhibits anticancer properties by inducing DNA cross-linking and inhibiting tumor growth in several cancer cell lines. The compound's mechanism involves:
- DNA Interstrand Cross-linking : This is crucial for its antitumor effectiveness, as it disrupts DNA replication and transcription.
- Modulation of Signaling Pathways : It affects pathways related to cell survival and apoptosis, leading to increased cancer cell death .
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound against different cancer cell lines. Notably:
- In Vitro Studies : Research indicates that this compound demonstrates cytotoxic effects at micromolar concentrations across various tumor types. For instance, it has shown significant inhibition of cell proliferation in melanoma cell lines with IC50 values ranging from 0.5 µM to 6 µM .
- In Vivo Studies : In murine models, the compound has been effective in inhibiting tumor growth without causing significant toxicity, suggesting a favorable therapeutic index .
Case Studies
- Melanoma Treatment : A study highlighted the compound's activity against melanoma cell lines such as UACC-62 and Colo-38. It exhibited an IC50 value of 0.327 µM against melanoma line M14, indicating potent antitumor activity .
- Comparison with Other Compounds : Comparative studies with other chloroethylnitrosoureas showed that while some derivatives had reduced therapeutic efficacy, this compound maintained significant activity due to its unique structural features that enhance binding to target proteins .
Data Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| UACC-62 | 0.116 | High activity against melanoma |
| Colo-38 | 0.50 | Significant inhibition |
| M14 | 0.327 | Moderate activity |
| B16-F10 (murine) | Not specified | Tumor growth inhibition |
Q & A
Q. Advanced
- Fluorine Positioning : The 2,4-difluorophenyl group enhances steric and electronic effects compared to 3,4-difluoro analogs, potentially increasing binding affinity to targets like kinases .
- Chloroethyl vs. Methoxyethyl : The chloroethyl group may improve membrane permeability but could reduce metabolic stability compared to methoxy derivatives .
- SAR Studies : Comparative assays using analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl) reveal that para-substitutions often optimize target engagement .
What computational strategies predict interactions with biological targets?
Q. Advanced
- Molecular Docking : Models binding to kinase domains (e.g., EGFR or VEGFR2), leveraging the urea moiety’s hydrogen-bonding capability .
- QSAR Models : Correlate substituent electronegativity (Cl, F) with inhibitory potency. For example, logP values influenced by fluorine atoms can predict bioavailability .
- MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting key residues (e.g., Asp831 in EGFR) .
What physicochemical properties dictate reactivity and solubility?
Q. Basic
- Molecular Weight : ~347.8 g/mol (similar to analogs in ), affecting diffusion rates.
- logP : Estimated ~2.5–3.0 (hydrophobic chloroethyl and fluorophenyl groups reduce aqueous solubility).
- pKa : Urea NH groups (~8–10) influence protonation states under physiological conditions .
How can contradictions in biological assay data be resolved?
Q. Advanced
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products.
- Control Experiments : Test metabolites or hydrolysis byproducts (e.g., chloroethyl degradation to ethylene) for off-target effects .
What reaction conditions optimize yield and purity during synthesis?
Q. Advanced
- Temperature : Reflux (~65–80°C) improves cyclization but may increase side reactions.
- Catalysts : DABCO or DBU enhances urea formation efficiency (e.g., 70–92% yields in ).
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution at the chloroethyl group .
What in vivo models are suitable for evaluating therapeutic potential?
Q. Advanced
- Xenograft Models : Test antitumor efficacy using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) .
- PK/PD Studies : Monitor plasma half-life and tissue distribution, noting fluorophenyl groups’ impact on metabolic stability .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels, as chloroethyl moieties may induce oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
